molecular formula C22H35NO8 B1667451 Bisoprolol Fumarate CAS No. 104344-23-2

Bisoprolol Fumarate

Cat. No.: B1667451
CAS No.: 104344-23-2
M. Wt: 441.5 g/mol
InChI Key: RZPZLFIUFMNCLY-UHFFFAOYSA-N
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Mechanism of Action

Bisoprolol fumarate, also known as Zebeta, Euradal, Bisoprolol hemifumarate, Detensiel, or Isoten, is a potent drug primarily used to treat high blood pressure and prevent myocardial infarction and heart failure .

Target of Action

This compound is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in regulating heart rate and contractility.

Mode of Action

This compound works by binding to the beta-1 adrenergic receptors , thereby modulating the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in the antagonism of beta-1 adrenoceptors, leading to a decrease in cardiac output .

Biochemical Pathways

Its therapeutic effects are thought to be achieved through the antagonism of beta-1 adrenoceptors, which results in lower cardiac output .

Pharmacokinetics

This compound exhibits a bioavailability of over 90% . It is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . Peak plasma concentrations of bisoprolol are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The elimination half-life is 10-12 hours , and it is excreted through the kidneys and feces .

Result of Action

The key actions of this compound include a reduction in heart rate (bradycardia) and a decrease in the force of heart muscle contractions . These changes result in a diminished cardiac output, reducing the heart’s workload and, critically, its oxygen demand . This leads to a slower and more regular heartbeat .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its metabolism can be affected by the presence of other drugs that inhibit or induce CYP3A4 and CYP2D6, the enzymes responsible for its metabolism . Additionally, its efficacy and stability can be influenced by the patient’s renal function, as impaired renal function can affect its excretion .

Biochemical Analysis

Biochemical Properties

Bisoprolol fumarate works by selectively and competitively blocking the stimulation of beta-1 adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . These receptors normally bind to hormones called catecholamines. When catecholamines bind to these receptors, it causes the heart to beat harder and faster. Blocking these receptors helps the heart beat more slowly .

Cellular Effects

This compound has significant effects on various types of cells, particularly heart cells. By blocking beta-1 receptors, it slows down the heart rate and makes the heart more efficient at pumping blood around the body . This leads to less contractility of the heart muscle and a lowered heart rate, which is ultimately beneficial for hypertension because it reduces blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-1 adrenergic receptors in the heart. These receptors normally bind to hormones called catecholamines. When catecholamines bind to these receptors, it causes the heart to beat harder and faster. This compound blocks these receptors, which helps the heart beat more slowly .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have effects that persist for 24 hours at doses equal to or greater than 5 mg . It also increases sinus node recovery time, prolongs AV node refractory periods, and, with rapid atrial stimulation, prolongs AV nodal conduction .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models were not found, it is known that this compound is a potent drug with a long-half life that can be used once daily to reduce the need for multiple doses of antihypertensive drugs .

Metabolic Pathways

This compound is eliminated equally by renal and non-renal pathways with about 50% of the dose appearing unchanged in the urine and the remainder appearing in the form of inactive metabolites .

Transport and Distribution

This compound is widely distributed in the body, with the highest concentrations found in the heart, liver, lungs, and saliva . It also crosses the blood-brain barrier .

Subcellular Localization

While specific information on the subcellular localization of this compound was not found, it is known that this compound works by binding to beta-1 adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue .

Preparation Methods

The synthesis of bisoprolol involves several steps. One method includes the transesterification of racemic chlorohydrin 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol catalyzed by lipase B from Candida antarctica. This reaction yields the R-chlorohydrin in high enantiomeric purity. The R-chlorohydrin is then reacted with isopropylamine in methanol to produce (S)-bisoprolol, which is further reacted with fumaric acid to obtain (S)-bisoprolol fumarate . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Bisoprolol undergoes various chemical reactions, including:

    Oxidation: Bisoprolol can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert bisoprolol into its reduced forms.

    Substitution: Bisoprolol can undergo substitution reactions, particularly at the phenoxy group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bisoprolol has numerous scientific research applications:

Properties

IUPAC Name

but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104344-23-2
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Bisoprolol Fumarate?

A1: this compound is a synthetic, beta1-selective (cardioselective) adrenoceptor blocking agent. [] The S(-) enantiomer is primarily responsible for the beta-blocking activity. []

Q2: What are the downstream effects of this compound's interaction with its target?

A2: By blocking β1-adrenergic receptors, this compound reduces heart rate and blood pressure, making it effective in managing hypertension, angina pectoris, and heart failure. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The empirical formula for this compound is (C18H31NO4)2•C4H4O4. []

Q4: Is there any spectroscopic data available to characterize this compound?

A4: Yes, researchers have used various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to assess potential drug-excipient interactions, UV-visible spectrophotometry for quantitative analysis, and HPLC coupled with UV detection for both qualitative and quantitative analysis. [, , , , , , ]

Q5: Are there any known incompatibilities of this compound with pharmaceutical excipients?

A5: Studies have shown that this compound exhibits incompatibility with certain super-disintegrating agents like sodium starch glycolate (SSG) and croscarmellose sodium (CCS), leading to drug degradation. [] Conversely, it shows compatibility with Kollidon CL (KCL). []

Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A6: Researchers have explored various formulation strategies, including the development of fast-dissolving tablets using super-disintegrants, sustained-release matrix tablets, mucoadhesive buccal patches, and microencapsulation with Eudragit EPO. [, , , , , ]

Q7: Which analytical methods are commonly employed to characterize, quantify, and monitor this compound?

A7: Commonly used analytical methods include UV derivative spectrophotometry, high-performance thin-layer chromatography (HPTLC), reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophilic interaction liquid chromatography (HILIC). [, , , , , , ]

Q8: What is the impact of dissolution rate and solubility on the bioavailability and efficacy of this compound?

A8: As a Class I drug according to the Biopharmaceutical Drug Classification System, this compound exhibits high solubility and permeability. [] Dissolution studies are crucial in assessing the bioequivalence of different formulations. []

Q9: What are the primary clinical applications of this compound?

A9: this compound is clinically used to treat hypertension, angina pectoris, and congestive heart failure. [, , ]

Q10: What is the efficacy of this compound in treating elderly patients with congestive heart failure?

A10: Research suggests that adding this compound to conventional therapy for elderly patients with congestive heart failure improves left ventricular diastolic function and shows a higher total effective rate compared to conventional therapy alone. []

Q11: Are there any known drug-drug interactions with this compound?

A11: A study investigated potential drug-drug interactions between this compound and Vildagliptin using in vitro, in vivo, and in silico methods. Results indicated a potential interaction, suggesting a need for careful consideration during the simultaneous administration of these drugs. []

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